Dipotassium methanedisulphonate

Description

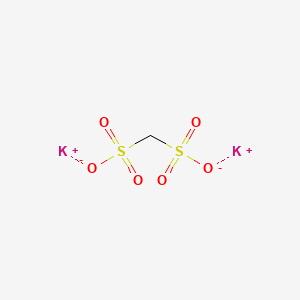

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

dipotassium;methanedisulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O6S2.2K/c2-8(3,4)1-9(5,6)7;;/h1H2,(H,2,3,4)(H,5,6,7);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXPCVUETJIQHE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2K2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6291-65-2 | |

| Record name | Dipotassium methanedisulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of Dipotassium Methanedisulphonate

Advanced Synthetic Routes to Methanedisulfonic Acid and its Salts

Methanedisulfonic acid and its salts, such as dipotassium (B57713) methanedisulfonate, are valuable compounds in various chemical applications. ontosight.ai Over the years, synthetic methodologies have evolved from classical procedures to more advanced and efficient routes, aiming for higher yields, purity, and milder reaction conditions.

Base-Mediated Approaches for the Formation of Methanedisulfonate Anions

Base-mediated reactions represent a cornerstone in the synthesis of methanedisulfonate anions. A historically significant and effective method involves the reaction of dichloromethane (B109758) with a sulfite (B76179) salt in an aqueous medium. wikipedia.org This approach, developed by Hilmar Johannes Backer in 1929, provided a higher-yielding pathway compared to earlier methods that were often plagued by the formation of numerous byproducts. wikipedia.org

A common modern adaptation of this method for the synthesis of dipotassium methanedisulfonate utilizes potassium sulfite. The reaction can be described as the nucleophilic substitution of the chlorine atoms in dichloromethane by the sulfite ions.

A detailed synthetic protocol involves heating a mixture of an aqueous solution of potassium sulfite with dichloromethane. chemicalbook.com The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can facilitate the reaction between the aqueous and organic phases. chemicalbook.com The reaction progress is monitored, and upon completion, the desired product, dipotassium methanedisulfonate, precipitates from the reaction mixture and can be isolated through filtration. chemicalbook.com

Another base-mediated approach involves the use of a composite phase-transfer catalyst, which can include polyethylene (B3416737) glycol and other catalysts like tetramethylammonium (B1211777) bromide or 18-crown-6, to react sulfites with dibromomethane (B42720) in water to produce methanedisulfonate. patsnap.com

The following table summarizes a representative base-mediated synthesis of dipotassium methanedisulfonate:

| Reactants | Catalyst/Reagents | Conditions | Yield | Reference |

| Dichloromethane (CH₂Cl₂) and Potassium Sulfite (K₂SO₃) | Water, Heat | Hydrothermal conditions | High-yielding | wikipedia.org |

| Dibromomethane (CH₂Br₂) and Potassium Sulfite (K₂SO₃) solution | Tetrabutylammonium bromide ([(C₄H₉)₄N]Br), Potassium Iodide (KI) | 70°C for 16h, then 90°C for 72h | 81.9% (overall) | chemicalbook.com |

Transition-Metal Catalysis in Organosulfur Compound Synthesis and Potential Relevance

Transition-metal catalysis has emerged as a powerful tool for the formation of carbon-sulfur bonds, offering novel and efficient pathways for the synthesis of a wide array of organosulfur compounds. dntb.gov.uabohrium.com While direct transition-metal catalyzed synthesis of dipotassium methanedisulfonate is not widely reported, the principles of these catalytic systems hold potential relevance for future synthetic strategies.

Rhodium complexes, for example, have been shown to be effective catalysts for various transformations involving organosulfur compounds. dntb.gov.uaresearchgate.netnih.gov These catalysts can facilitate the addition of organosulfur groups to unsaturated compounds and the substitution of C-H bonds with organosulfur moieties. dntb.gov.ua The catalytic cycle often involves the cleavage of S-S bonds and the subsequent transfer of the organosulfur groups to organic substrates. researchgate.netnih.gov

The primary challenge in applying transition-metal catalysis to the synthesis of sulfonates is the potential for the sulfur-containing compounds to act as catalyst poisons. bohrium.com However, recent advancements have led to the development of robust catalytic systems that can tolerate and effectively utilize sulfur-containing reagents. bohrium.com These developments open up the possibility of designing transition-metal-catalyzed routes to methanedisulfonic acid and its salts, potentially offering milder reaction conditions and improved selectivity compared to traditional methods.

Electrochemical Synthesis of Organosulfur Compounds and Analogues

Electrochemical methods offer a sustainable and green alternative for the synthesis of organosulfur compounds. researchgate.net These methods utilize renewable energy to drive chemical reactions, often with high efficiency and selectivity. Recent studies have demonstrated the successful electrochemical synthesis of various organosulfur compounds by coupling the oxidation of a carbon source with an S-containing nucleophile. researchgate.net

For instance, the electrochemical oxidation of methanol (B129727) in the presence of a sulfite electrolyte has been shown to produce hydroxymethanesulfonate, sulfoacetate, and methanesulfonate (B1217627). researchgate.net This process can achieve high Faradaic efficiencies, indicating an efficient conversion of electrical energy into chemical products. researchgate.net The key to this process is the generation of reactive intermediates, such as *CH₂O and *CH₃, which then react with the sulfite nucleophile to form the C-S bond. researchgate.net

While the direct electrochemical synthesis of dipotassium methanedisulfonate has not been explicitly detailed, the principles of this methodology could be adapted. By selecting appropriate starting materials and optimizing reaction conditions, it is conceivable that an electrochemical route could be developed for the direct formation of the methanedisulfonate dianion. This approach would align with the growing demand for environmentally friendly chemical manufacturing processes.

Reaction Mechanisms Governing Formation and Transformation

The synthesis and transformation of dipotassium methanedisulfonate are governed by fundamental reaction mechanisms, primarily involving nucleophilic substitution and potentially radical-mediated pathways.

Nucleophilic Substitution Reactions in Sulfonate Synthesis

Nucleophilic substitution is the predominant mechanism in the synthesis of sulfonates, including dipotassium methanedisulfonate. In the base-mediated synthesis from dihalomethanes (e.g., dichloromethane or dibromomethane) and sulfite ions, the reaction proceeds via a series of Sₙ2 reactions. libretexts.orgperiodicchemistry.com

The sulfite ion (SO₃²⁻) acts as the nucleophile, attacking the electrophilic carbon atom of the dihalomethane. This attack displaces a halide ion (e.g., Cl⁻ or Br⁻) as the leaving group. The reaction occurs in two successive steps:

First Substitution: SO₃²⁻ + CH₂X₂ → ⁻O₃SCH₂X + X⁻

Second Substitution: SO₃²⁻ + ⁻O₃SCH₂X → ⁻O₃SCH₂SO₃⁻ + X⁻

The resulting methanedisulfonate dianion then forms an ionic bond with two potassium cations to yield dipotassium methanedisulfonate. The efficiency of this reaction is dependent on factors such as the concentration of the nucleophile, the nature of the leaving group, and the reaction conditions. The use of a phase-transfer catalyst can enhance the reaction rate by facilitating the transport of the sulfite nucleophile to the organic substrate. chemicalbook.com

The conversion of alcohols to sulfonate esters also proceeds via nucleophilic attack of the alcohol's oxygen on the sulfur atom of a sulfonyl chloride. periodicchemistry.comlibretexts.org This forms a good leaving group which can then be displaced by a nucleophile in a subsequent Sₙ2 reaction. libretexts.orgyoutube.com

Radical-Mediated Pathways in Organosulfur Compound Formation

While nucleophilic substitution is the primary route for the synthesis of dipotassium methanedisulfonate, radical-mediated pathways are known to be involved in the formation of other organosulfur compounds and could play a role under specific conditions. nih.gov

Radical reactions involving sulfur compounds are particularly relevant in atmospheric and aqueous environmental chemistry, where organosulfates and sulfonates can be formed through the reaction of organic radical intermediates with sulfoxy radicals like SO₃⁻• and SO₄⁻•. nih.govnih.gov For example, the oxidation of aromatic compounds in the presence of sulfite can lead to the formation of aromatic organosulfur compounds through a radical addition mechanism. nih.gov

In the context of synthetic chemistry, radical-initiated processes could be envisioned for the formation of methanedisulfonates, for instance, through the reaction of radical precursors with sulfur dioxide or other sulfur-containing species. The generation of trisulfide radical anions has also been identified as a key step in the redox kinetics of lithium-sulfur batteries, highlighting the importance of radical-mediated pathways in sulfur chemistry. acs.org While not a standard synthetic route for dipotassium methanedisulfonate, the exploration of radical-mediated pathways could offer novel synthetic strategies in the future.

Chemical Equilibria and Interconversion Reactions in Related Systems

The methanedisulfonate anion, the conjugate base of methanedisulfonic acid, is characterized by its notable stability. This stability is a consequence of the strong carbon-sulfur bonds which are resistant to hydrolysis under both acidic and alkaline conditions, as well as to oxidation. For instance, the related methanesulfonate ion shows remarkable stability, with no decomposition detected when heated to 315 °C in a strong sodium hydroxide (B78521) solution. rsc.org This inherent stability means that dipotassium methanedisulfonate itself does not readily participate in chemical equilibria such as hydrolysis or redox reactions under normal conditions.

However, the study of related chemical systems provides insight into potential interconversion reactions. Of particular relevance is the equilibrium established in the reaction between formaldehyde (B43269) (HCHO) and sulfite (SO₃²⁻) or bisulfite (HSO₃⁻) ions in aqueous solutions. This reaction is significant as it involves the formation of a C-S bond on a methylene (B1212753) group, analogous to the structure of methanedisulfonate.

The primary product of the formaldehyde-sulfite reaction is hydroxymethanesulfonate (HMS). researchgate.net This reaction is reversible and the position of the equilibrium is dependent on factors such as pH, temperature, and the concentration of the reactants.

The key equilibrium reactions in the formaldehyde-sulfite system can be described as follows:

Hydration of Formaldehyde: In aqueous solution, formaldehyde exists in equilibrium with its hydrated form, methanediol (B1200039) (CH₂(OH)₂). researchgate.net The equilibrium strongly favors methanediol at room temperature, though the unhydrated form becomes more predominant at temperatures above 200 °C. researchgate.net

HCHO + H₂O ⇌ CH₂(OH)₂

Acid-Base Equilibria of Sulfurous Acid: In water, sulfur dioxide (if present as a source of sulfite) hydrates to form sulfurous acid (H₂SO₃), which in turn establishes equilibria with bisulfite (HSO₃⁻) and sulfite (SO₃²⁻) ions. The pKa for the dissociation of bisulfite to sulfite is approximately 7.2. researchgate.net

H₂SO₃ ⇌ H⁺ + HSO₃⁻

HSO₃⁻ ⇌ H⁺ + SO₃²⁻

Formation of Hydroxymethanesulfonate: Both bisulfite and sulfite ions can react with formaldehyde to form hydroxymethanesulfonate. The formation of HMS from formaldehyde and bisulfite is a key process. researchgate.net

HCHO + HSO₃⁻ ⇌ HOCH₂SO₃⁻

The stability and formation of hydroxymethanesulfonate are influenced by pH. The equilibrium constant for the formation of the hydroxymethanesulfonate anion from bisulfite and formaldehyde has been a subject of detailed research.

| Reaction | Equilibrium Constant (K) | Temperature (°C) | pH |

| HCHO(aq) + HSO₃⁻ ⇌ HOCH₂SO₃⁻ | 1.3 x 10⁷ M⁻¹ | 25 | ~4-5 |

| SO₂(g) + H₂O ⇌ H₂SO₃(aq) | 1.24 M atm⁻¹ | 25 | - |

| HSO₃⁻ ⇌ H⁺ + SO₃²⁻ | 6.2 x 10⁻⁸ M (pKa = 7.21) | 25 | - |

This table presents equilibrium constants for key reactions in the formaldehyde-sulfite system, which is a related system to methanedisulfonate.

Another relevant equilibrium is the keto-enol tautomerism. While significant for compounds like phenol, which exists almost entirely in the enol form due to aromatic stabilization, the corresponding equilibrium for compounds with a methylene group flanked by two sulfonyl groups is not a prominent feature under typical conditions. wikipedia.org The stability of the C-S bonds in methanedisulfonate dictates its chemistry, making interconversion reactions that would break these bonds energetically unfavorable.

Structural Elucidation and Advanced Spectroscopic Characterization of Dipotassium Methanedisulphonate

X-ray Diffraction Studies of Crystalline Forms

X-ray diffraction (XRPD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. scbt.comresearchgate.net An XRPD study of dipotassium (B57713) methanedisulphonate would provide precise information on its crystal system, space group, unit cell dimensions, and the exact coordinates of each atom. This data is foundational for understanding the compound's solid-state properties.

Solid-State Structures and Isotypy with Other Sulfonates

A key area of interest would be the solid-state structure of the methanedisulphonate anion, [CH₂(SO₃)₂]²⁻, and the coordination environment of the potassium cations. Comparisons with the crystal structures of other organodisulphonates, such as dipotassium mesitylene-disulphonate dihydrate, could reveal structural similarities or differences, a concept known as isotypy. epa.gov For instance, studies on other potassium sulfonimide salts have revealed layered structures where cationic and anionic layers alternate, a feature that could potentially be present in the crystal lattice of dipotassium methanedisulphonate. frontiersin.orgfrontiersin.org

Impact of Crystal Water on Coordination Spheres

The potential presence of water molecules in the crystal lattice (hydrates) would significantly influence the structure. nih.gov Crystal water can coordinate directly to the potassium ions, affecting their coordination number and geometry, and can also participate in extensive hydrogen-bonding networks with the sulphonate oxygen atoms. researchgate.netresearchgate.net Determining the role of any such water is crucial for a complete structural description.

Layered Structures and Amphiphilic Character of Related Anions

The methanedisulphonate anion possesses a hydrophilic character due to its two sulphonate groups. In the solid state, this can lead to the formation of layered structures, with alternating hydrophilic regions (containing the sulphonate groups and potassium ions) and potentially more hydrophobic regions (though the methylene (B1212753) bridge is small). This type of arrangement is observed in many surfactant and related molecules.

Advanced Spectroscopic Techniques

Spectroscopic methods provide complementary information to X-ray diffraction by probing the vibrational and electronic properties of the molecule, confirming its structure and functional groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for analyzing the vibrational modes of a molecule. epa.gov For this compound, these spectra would be dominated by the characteristic vibrations of the sulphonate groups (SO₃) and the methylene group (CH₂).

Key expected vibrational modes would include:

S-O stretching vibrations: Typically strong bands in the IR spectrum.

C-S stretching vibrations.

O-S-O bending (deformation) modes.

CH₂ stretching and bending vibrations.

By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory), a detailed assignment of the observed vibrational bands can be achieved. While specific spectra for this compound are not available, data for potassium methanesulfonate (B1217627) [CH₃SO₃K] shows characteristic sulfonate modes, providing a reference point for what might be expected. ontosight.ai

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique Sensitivity |

| Asymmetric SO₃ Stretch | ~1200 - 1350 | Strong in IR |

| Symmetric SO₃ Stretch | ~1000 - 1100 | Strong in Raman |

| C-H Stretch | ~2900 - 3000 | IR and Raman |

| CH₂ Bend (Scissoring) | ~1400 - 1450 | IR and Raman |

| C-S Stretch | ~700 - 800 | IR and Raman |

| O-S-O Bend | ~500 - 650 | IR and Raman |

This table is illustrative and based on general group frequencies. Actual values for this compound would require experimental measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would be particularly informative.

¹H NMR: The spectrum would be expected to show a single resonance for the two equivalent protons of the central methylene (CH₂) group. The chemical shift of this peak would provide information about the electronic environment of the protons.

¹³C NMR: A single resonance would be expected for the central carbon atom of the methylene group. Its chemical shift would be influenced by the strong electron-withdrawing effect of the two adjacent sulphonate groups.

While specific NMR data for this compound is not found in the searched literature, spectra for related compounds like methyl methanesulfonate are well-documented and provide a basis for prediction. chemicalbook.com

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H (in D₂O) | 3.5 - 4.5 (estimated) | Singlet |

| ¹³C (in D₂O) | 50 - 60 (estimated) | Singlet |

This table presents estimated values. Actual chemical shifts are dependent on the solvent and other experimental conditions.

Electron Spin Resonance (ESR) for Radical Species Trapping

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique of significant utility in detecting and characterizing species with unpaired electrons, such as free radicals. The method is highly sensitive, capable of detecting radical concentrations as low as 10⁻¹² M under optimal conditions. In the context of this compound, ESR would be invaluable for investigating its behavior under conditions that might induce radical formation, such as irradiation or reaction with strong oxidizing or reducing agents.

The core principle of ESR involves the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. The interaction between the electron's spin and the applied magnetic field creates distinct energy levels. Transitions between these levels are induced by the microwave radiation, and the resulting spectrum provides information about the radical's structure and environment.

A critical application of ESR in this context is spin trapping. Short-lived, highly reactive radicals, which might be formed from methanedisulphonate, are often difficult to detect directly. Spin trapping overcomes this by using a "spin trap" molecule, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or N-t-Butyl-α-phenylnitrone (PBN), which reacts with the transient radical to form a more stable and persistent nitroxide radical adduct. The ESR spectrum of this spin adduct is characteristic of the original trapped radical, allowing for its identification. For instance, studies on the radiolysis of aqueous solutions have successfully used DMPO to trap hydroxyl radicals (*OH), yielding a characteristic 1:2:2:1 quartet ESR signal. While direct ESR studies on this compound are not readily found, research on related sulfate (B86663) and sulfide (B99878) radical anions has demonstrated the effectiveness of spin trapping with agents like 3,5-dibromo-4-nitrosobenzenesulfonate (DBNBS) to identify transient species. ontosight.ai It has also been shown that sulfate radicals (SO₄•⁻) can lead to the formation of hydroxyl radicals in aqueous solutions, a process that can be unequivocally demonstrated through ESR spin-trapping experiments. wikipedia.org

| Parameter | Description | Relevance to this compound |

| g-factor | A dimensionless constant that characterizes the position of the ESR signal. | The g-factor would help in the general classification of the radical species formed from the methanedisulphonate moiety. |

| Hyperfine Coupling Constant (A) | Describes the interaction between the unpaired electron and nearby magnetic nuclei (e.g., ¹H, ¹³C). | The splitting pattern and magnitude of A would provide detailed structural information about the radical, such as the location of the unpaired electron within the methanedisulphonate fragment. |

| Linewidth | The width of the individual resonance lines in the spectrum. | Linewidth analysis can offer insights into the dynamics and relaxation processes of the radical species in its environment. |

Light Scattering Techniques for Solution-Phase Analysis

Dynamic Light Scattering (DLS) for Hydrodynamic Radii and Size Distributions

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size of particles and molecules in a solution. The method is based on the principle of Brownian motion, the random movement of particles due to collisions with solvent molecules. Smaller particles move more rapidly than larger ones. When a laser beam passes through the solution, the scattered light intensity fluctuates over time due to this particle motion. DLS analyzes these intensity fluctuations to determine the translational diffusion coefficient (D) of the particles. The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation:

Rh = kBT / 6πηD

where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.

For a simple salt like this compound dissolved in water, DLS would measure the size of the solvated ions. However, DLS is most effective for particles in the nanometer to micrometer range. Individual solvated ions are typically too small to be accurately sized by standard DLS instruments. The technique would be more applicable in scenarios where this compound is involved in the formation of larger aggregates, micelles, or nanoparticles. For instance, if this compound were used as a stabilizer for a colloidal suspension, DLS would be an excellent tool to measure the size and size distribution of the stabilized particles. It can also be used to study the aggregation of molecules in solution, for example, in response to changes in concentration, temperature, or the addition of other substances. nih.govnih.gov

| Parameter | Description | Potential Application for this compound Systems |

| Hydrodynamic Radius (Rh) | The radius of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. | To determine the size of aggregates or nanoparticles where this compound acts as a component or stabilizer. |

| Polydispersity Index (PDI) | A measure of the broadness of the size distribution. | To assess the homogeneity of a sample containing this compound-related particles. A low PDI indicates a monodisperse sample. |

| Intensity Distribution | The primary DLS result, showing the distribution of scattered light intensity from different-sized particles. | To identify the presence of different size populations in a sample, such as monomers and aggregates. |

Continuously Monitored Phase-Analysis Light Scattering (cmPALS) for Electrokinetic Potential and Colloidal Stability

Continuously Monitored Phase-Analysis Light Scattering (cmPALS) is an advanced technique used to measure the zeta potential of particles in a solution. Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal system. A high absolute zeta potential (e.g., > ±30 mV) generally indicates good stability due to strong electrostatic repulsion between particles, which prevents aggregation.

The measurement is based on the principle of electrophoresis. An electric field is applied across the sample, causing charged particles to move towards the oppositely charged electrode with a certain velocity (electrophoretic mobility). cmPALS uses laser light to measure this velocity by analyzing the phase shift of the scattered light. The zeta potential is then calculated from the electrophoretic mobility using the Henry equation.

For this compound itself in solution, this technique would measure the electrophoretic mobility of the methanedisulphonate dianion and the potassium cations. More importantly, if this compound is used to functionalize the surface of nanoparticles or is present in a colloidal formulation, cmPALS would be crucial for determining the surface charge and predicting the long-term stability of the dispersion. The sulfonate groups (-SO₃⁻) are strongly anionic, and their presence on a particle surface would impart a significant negative charge, leading to a negative zeta potential. This would be highly beneficial for creating stable aqueous dispersions.

| Parameter | Description | Predicted Outcome for this compound Systems |

| Zeta Potential (ζ) | The electric potential at the slipping plane of a particle, which separates the particle and its bound ions from the bulk liquid. | For particles stabilized or functionalized with this compound, a significant negative zeta potential would be expected due to the anionic sulfonate groups. |

| Electrophoretic Mobility (μe) | The velocity of a particle per unit of applied electric field. | This would be the directly measured parameter, from which the zeta potential is calculated. |

| Colloidal Stability | The ability of a colloidal system to resist aggregation over time. | A high negative zeta potential imparted by the methanedisulphonate would predict good colloidal stability in aqueous media. |

Coordination Chemistry of the Methanedisulphonate Anion

Methanedisulphonate as a Ligand in Metal Complexes

The coordination behavior of the methanedisulphonate anion is dictated by the Lewis basicity of its sulfonate oxygen atoms. These oxygen atoms can donate lone pairs of electrons to a metal center, acting as a Lewis base, while the metal ion serves as a Lewis acid. The resulting coordinate covalent bonds are the foundation of the coordination complexes formed.

The methanedisulphonate anion possesses multiple potential donor atoms in the form of the oxygen atoms of its two sulfonate groups. This allows for a range of coordination modes, from simple monodentate attachment to more complex polydentate chelation and bridging.

Monodentate Coordination: In its simplest coordination mode, the methanedisulphonate anion can act as a monodentate ligand , where only one of its sulfonate oxygen atoms binds to a single metal center. This type of interaction is common for sulfonate-containing ligands, particularly when other, more strongly coordinating ligands are present in the coordination sphere.

Polydentate Coordination: The presence of two sulfonate groups within the same molecule opens up the possibility of polydentate coordination .

Bidentate Chelation: The methanedisulphonate anion can act as a bidentate chelating ligand , where two oxygen atoms from the same sulfonate group, or one oxygen atom from each of the two sulfonate groups, coordinate to a single metal center. Chelation involving both sulfonate groups would lead to the formation of a stable ring structure with the metal ion. Polydentate ligands that form such ring-like structures are often referred to as chelating agents. nih.govsemanticscholar.org

Bridging Ligand: A particularly significant coordination mode for the methanedisulphonate anion is as a bridging ligand . In this arrangement, the anion connects two or more metal centers. mdpi.com This can occur through one sulfonate group binding to two metals, or more commonly, each sulfonate group coordinating to a different metal center. This bridging capability is fundamental to the formation of extended one-, two-, or three-dimensional coordination polymers. mdpi.com

The specific coordination mode adopted by the methanedisulphonate anion in a given complex is influenced by several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the steric and electronic properties of other ligands in the coordination sphere, and the reaction conditions.

The interaction of the methanedisulphonate anion with transition metals can lead to the formation of a wide array of coordination compounds with diverse structures and properties. Transition metals are particularly adept at forming coordination complexes due to their partially filled d-orbitals, which can accept electron pairs from ligands. nih.govscispace.comnih.gov

The synthesis of such complexes typically involves the reaction of a soluble salt of the transition metal with a source of the methanedisulphonate anion in a suitable solvent. mdpi.com The resulting coordination polymer's dimensionality and topology are influenced by the coordination preferences of the metal ion and the versatile bridging capabilities of the methanedisulphonate ligand.

| Coordination Number | Geometry | Example Ion |

|---|---|---|

| 2 | Linear | Ag⁺ |

| 4 | Tetrahedral or Square Planar | Cu²⁺, Ni²⁺, Zn²⁺ |

| 6 | Octahedral | Co²⁺, Fe³⁺, Cr³⁺ |

The interaction between the methanedisulphonate anion and a hydrated metal ion can be categorized into two main types: inner-sphere and outer-sphere coordination.

Inner-Sphere Coordination: An inner-sphere complex is formed when the methanedisulphonate anion directly displaces one or more water molecules from the primary coordination sphere of the metal ion and forms a direct covalent bond with the metal center. researchgate.net This type of interaction is characterized by a strong, direct linkage between the ligand and the metal. For inner-sphere coordination to occur, the methanedisulphonate anion must be a sufficiently strong ligand to compete with and replace the coordinated water molecules.

Outer-Sphere Coordination: In contrast, an outer-sphere complex involves the methanedisulphonate anion associating with the hydrated metal ion without displacing the coordinated water molecules. nih.gov The interaction in this case is primarily electrostatic, with the anion being held in the secondary coordination sphere, often through hydrogen bonding with the coordinated water molecules. Organosulfonates are often considered poor ligands that may not readily displace water from the coordination sphere of a metal ion, favoring outer-sphere interactions. scispace.com

The balance between inner- and outer-sphere coordination is influenced by factors such as the charge density of the metal ion, the lability of the coordinated water molecules, and the concentration of the methanedisulphonate anion. Spectroscopic techniques can often distinguish between these two modes of interaction.

Supramolecular Coordination Assemblies Incorporating Methanedisulphonate

The ability of the methanedisulphonate anion to act as a multidentate or bridging ligand makes it a valuable component in the construction of supramolecular coordination assemblies. These are complex, ordered structures formed through the self-assembly of molecular components via non-covalent interactions, including coordination bonds.

The design of ionic supramolecular structures relies on the predictable nature of coordination bonds and other non-covalent interactions to direct the assembly of molecular building blocks into desired architectures. The methanedisulphonate anion, with its two spatially separated sulfonate groups, can be considered a linear linker in the construction of coordination polymers.

Key design principles include:

Ligand Geometry: The shape and flexibility of the organic ligand are crucial. The methanedisulphonate anion provides a relatively rigid linker, with the two sulfonate groups at a fixed distance, which can lead to the formation of predictable network structures.

Thermodynamic Control: The self-assembly process is typically under thermodynamic control, meaning the final structure represents the most stable energetic state. This allows for the "programming" of the molecular components to assemble into a specific architecture. nih.gov

Role of the Sulfonate Group: The sulfonate group, while often weakly coordinating, can form multiple interactions. Each of the three oxygen atoms in a sulfonate group can potentially bind to a metal ion, allowing for the assembly of diverse one-, two-, and three-dimensional frameworks. scispace.com

The interplay of these principles allows for the rational design of supramolecular structures with specific topologies and potential functionalities.

In the self-assembly of ionic supramolecular structures, the stoichiometry of the cationic and anionic components, or the ionic ratio , plays a critical role in determining the size, shape, and stability of the resulting clusters. Studies on the self-assembly of ionic clusters have demonstrated that a privileged ionic ratio often exists for the formation of well-defined, monodisperse structures.

While research specifically on methanedisulphonate is not detailed in the provided search results, the general principles observed in other ionic systems are highly relevant. For instance, in systems involving macrocyclic polyammonium cations and dianionic salts, the formation of stable, colloid-like ionic clusters, termed "ionoids," was found to be highly dependent on the ionic ratio. Varying the concentration of the cationic building block while keeping the anionic concentration constant allowed for the tuning of the hydrodynamic radii and shape anisotropy of the resulting clusters.

| Ionic Ratio (Cation:Anion) | Observed Cluster Characteristics |

|---|---|

| Low | Formation of smaller, less stable aggregates. |

| Optimal | Formation of monodisperse, stable, well-defined clusters (e.g., spheroidal or anisotropic). |

| High | Potential for the formation of larger, more complex, or less-defined structures. |

These findings suggest that for the methanedisulphonate anion, the ratio of the metal cation to the [CH₂(SO₃)₂]²⁻ anion would be a key parameter to control in the synthesis of supramolecular assemblies. By carefully adjusting this ratio, it should be possible to direct the self-assembly process towards the formation of clusters with desired sizes and shapes, potentially leading to materials with tunable properties. The electrostatic interactions between the cationic metal centers and the anionic methanedisulphonate linkers are the driving force for the assembly, and the balance of these charges is crucial for the formation of stable, ordered structures.

Research on the Stability and Dynamics of Self-Assembled Systems Involving the Methanedisulphonate Anion Remains Limited

Despite a comprehensive search of available scientific literature, detailed research findings specifically focusing on the stability and dynamics of self-assembled systems incorporating the methanedisulphonate anion are not presently available. Consequently, the construction of a detailed article with specific data tables and in-depth research findings as outlined in the user's request cannot be fulfilled at this time.

The methanedisulphonate anion, derived from methanedisulphonic acid, possesses the potential to act as a ligand in coordination chemistry, forming complexes and potentially self-assembled structures with metal ions. The stability of such systems would be governed by thermodynamic principles, quantifiable through stability constants, which measure the strength of the interactions between the metal ions and the methanedisulphonate ligands. The dynamics of these assemblies would pertain to the rates and mechanisms of their formation, dissociation, and structural rearrangements in solution.

General principles of coordination chemistry suggest that the stability of any self-assembled system involving the methanedisulphonate anion would be influenced by several factors. These include the nature of the metal ion (its size, charge, and electron configuration), the coordination mode of the methanedisulphonate anion (whether it acts as a monodentate, bidentate, or bridging ligand), and the influence of the solvent and temperature.

The dynamics of such systems would be dictated by the lability of the metal-ligand bonds. Kinetically labile complexes undergo rapid ligand exchange, leading to dynamic equilibria where the self-assembled structures can readily adapt to changes in their environment. Conversely, kinetically inert complexes would form more stable, less dynamic assemblies.

While the fundamental principles of coordination and supramolecular chemistry provide a framework for understanding how methanedisulphonate-based self-assembled systems might behave, specific experimental data, such as stability constants, kinetic rate constants, or detailed structural analyses of their dynamic behavior, are not present in the currently accessible body of scientific research. Further experimental investigation is required to elucidate the specific stability and dynamic properties of these systems.

Advanced Applications in Chemical Synthesis and Materials Science Research

Role as a Catalyst and Reagent in Organic Synthesis

The unique structure of the methanedisulfonate group allows its parent acid and the salt itself to serve distinct functions in the synthesis of organic molecules.

While dipotassium (B57713) methanedisulfonate is a salt, its corresponding acid, methanedisulfonic acid (CH₄S₂O₆), is a strong Brønsted acid. This acidity is leveraged in several important organic transformations. eurokemical.it Strong acid catalysts are crucial for reactions like Fischer-Speier esterification, where a carboxylic acid and an alcohol react to form an ester. organic-chemistry.org The mechanism involves the protonation of the carboxylic acid by a catalyst like methanedisulfonic acid, which makes it a more reactive electrophile. organic-chemistry.org The alcohol then attacks this activated species, leading to the formation of a tetrahedral intermediate and, ultimately, the ester product. organic-chemistry.org

Similarly, in Friedel-Crafts alkylation reactions, strong acids are required to generate a carbocation from an alkyl halide or olefin. acs.orgacs.org This carbocation then attacks an aromatic ring to form a new carbon-carbon bond. acs.orgacs.org Research on related sulfonic acids, such as methanesulfonic acid (MSA) and methanetrisulfonic acid, has demonstrated their high efficiency in catalyzing these reactions. mdpi.comrsc.orgrepec.org For instance, methanetrisulfonic acid has been used in catalytic amounts (0.04-1.0 mol%) to achieve high yields (>95%) in Friedel-Crafts alkylations. mdpi.comrepec.org The mechanism for the alkylation of olefins with aromatics in the presence of MSA involves the formation of an alkylcarbenium ion, which then attacks the aromatic nucleus. acs.orgacs.org These examples highlight the catalytic potential inherent to the sulfonic acid group, a principle that extends to methanedisulfonic acid.

Table 1: Catalytic Applications of Related Sulfonic Acids

| Reaction Type | Catalyst | Key Finding |

|---|---|---|

| Esterification | Methanesulfonic Acid (MSA) | Serves as an effective Brønsted acid catalyst for producing esters, including biolubricants from glycerol. rsc.orgresearchgate.net |

| Alkylation | Methanesulfonic Acid (MSA) | Successfully used to catalyze the alkylation of aromatics with olefins, with olefin conversions reaching over 89%. acs.orgacs.org |

Dipotassium methanedisulfonate serves as a fundamental building block in chemical synthesis, particularly for creating more complex organosulfur compounds. chemicalbook.comthieme-connect.de Organosulfur compounds are a broad class of molecules with significant applications in pharmaceuticals and materials science. nih.govrsc.org The dipotassium salt provides a stable source of the methanedisulfonyl moiety, [CH₂(SO₃)₂]²⁻, which can be incorporated into larger molecular frameworks. chemicalbook.com For example, it has been identified as a precursor for synthesizing carbamidine, which is an agent used to activate amines and thiols. biosynth.com Its synthesis from raw materials like 1,1-dibromomethane and potassium sulfite (B76179) demonstrates how the core C(SO₃)₂ structure is constructed, which can then be used in further synthetic steps. chemicalbook.com

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. These reactions are valued for their atom economy and ability to rapidly generate molecular complexity. While direct examples involving dipotassium methanedisulfonate are not extensively detailed, the use of related sulfur-containing compounds in MCRs illustrates the potential. For instance, sodium metabisulfite (B1197395) (Na₂S₂O₅) has been used in a copper-catalyzed multicomponent reaction with triarylbismuthines and nitro compounds to synthesize sulfonamides. rsc.org This process highlights the role of a simple sulfur source in building complex sulfonamide structures in a single, efficient step. rsc.org This principle suggests the potential for dipotassium methanedisulfonate to act as a sulfur dioxide surrogate or a foundational block in similar MCR strategies designed to create novel organosulfur molecules.

Electrolyte and Electrochemical Applications

The ionic nature and stability of dipotassium methanedisulfonate make it suitable for applications in electrochemical systems, including electroplating and as an additive in energy storage devices.

Table 2: Effects of Dipotassium Methanedisulfonate in Chromium Plating

| Property | Effect of Additive | Reference |

|---|---|---|

| Surface Finish | Brighter | chemicalbook.comsamaterials.com |

| Coating Hardness | Higher | chemicalbook.comsamaterials.com |

| Microstructure | More microcracks | chemicalbook.comsamaterials.com |

In the field of energy storage, particularly lithium-ion batteries, electrolyte additives play a critical role in enhancing performance, stability, and lifespan. researchgate.netmonash.edu While dipotassium methanedisulfonate itself is not the direct additive, a closely related derivative, methylene (B1212753) methanedisulfonate (MMDS), has been studied extensively for this purpose. researchgate.netcapes.gov.brmeisenbaochem.com

Table 3: Compounds Mentioned in this Article

| Compound Name | |

|---|---|

| Dipotassium methanedisulphonate | |

| Methanedisulfonic acid | |

| Methanesulfonic acid (MSA) | |

| Methanetrisulfonic acid | |

| Carboxylic acid | |

| Alcohol | |

| Ester | |

| Alkyl halide | |

| Olefin | |

| Carbamidine | |

| 1,1-dibromomethane | |

| Potassium sulfite | |

| Sodium metabisulfite | |

| Triarylbismuthine | |

| Nitro compound | |

| Sulfonamide | |

| Methylene methanedisulfonate (MMDS) | |

| Carbonate |

Proton Conduction in Fuel Cells (via Methanesulfonic Acid)

Fuel cells are a cornerstone of future energy solutions, with proton exchange membrane fuel cells (PEMFCs) being a particularly promising technology due to their high efficiency and low emissions. The performance of PEMFCs is critically dependent on the proton exchange membrane (PEM), which facilitates the transport of protons from the anode to the cathode.

While perfluorinated sulfonic acid-based membranes are widely used, there is a significant research thrust towards developing alternative, hydrocarbon-based membranes. ontosight.ai In this context, methanesulfonic acid (MSA), the parent acid of this compound, is a relevant compound. MSA is a strong acid with high thermal and chemical stability, making its derivatives potential candidates for incorporation into proton-conducting materials. ed.ac.ukgoogle.com

The underlying principle involves the sulfonic acid groups (-SO₃H) which, when hydrated, can readily donate protons that then move through the membrane under the influence of an electric field. Although direct research on this compound for this application is not widely published, it can be considered a stable, solid precursor to methanedisulfonic acid. Through a straightforward acid-base reaction, the highly soluble dipotassium salt can be converted to the free acid, which can then be used in the development of novel PEMs. The high solubility of its metal salts and the electrochemical stability of the methanesulfonate (B1217627) anion are advantageous properties for electrochemical applications. google.com

| Property of Methanesulfonic Acid | Relevance to Fuel Cell Proton Conduction |

| Strong Acidity | Facilitates proton donation for high conductivity. |

| High Chemical Stability | Ensures durability of the membrane in the fuel cell environment. |

| High Thermal Stability | Allows for operation at elevated temperatures, improving efficiency. |

| High Solubility of Metal Salts | Relevant for the preparation and processing of membrane materials. google.com |

Development of Advanced Materials

The quest for novel materials with tailored properties is a driving force in materials science. While direct applications of this compound are not extensively documented, its chemical structure suggests potential roles in the creation of advanced functional materials.

Supramolecular Biomaterials and Nanostructures

Supramolecular chemistry, which focuses on non-covalent interactions, has led to the development of sophisticated biomaterials and nanostructures. These materials, often in the form of hydrogels or self-assembling peptides, are designed to mimic the extracellular matrix and have applications in tissue engineering and drug delivery. The formation of these structures is governed by interactions such as hydrogen bonding, and electrostatic and hydrophobic interactions.

Currently, there is a lack of specific published research demonstrating the use of this compound in the self-assembly of supramolecular biomaterials or nanostructures. The primary building blocks in this field are often complex, amphiphilic molecules like peptides and block copolymers. However, the methanedisulfonate anion, with its two sulfonate groups, could potentially be used to influence the self-assembly of cationic polymers or peptides through electrostatic interactions, thereby acting as a cross-linking or stabilizing agent in the formation of novel nanostructures. Further research would be needed to explore this potential.

Integration into Polymeric Systems for Functional Materials

The functionalization of polymers is a key strategy to impart specific properties such as improved thermal stability, conductivity, or biocompatibility. This compound has been noted for its potential as a catalyst in the synthesis of polymers and fine chemicals. ontosight.ai

Beyond its catalytic role, the integration of the methanedisulfonate group into polymer chains could offer a route to new functional materials. The sulfonate groups are highly polar and can increase the hydrophilicity and water solubility of polymers. This is a desirable characteristic for materials used in biomedical applications or as membranes for water purification.

| Potential Role of Methanedisulfonate Group in Polymers | Resulting Functional Property |

| Introduction of Ionic Groups | Increased hydrophilicity, potential for ion-exchange capabilities. |

| Cross-linking Agent | Enhanced mechanical strength and thermal stability of the polymer matrix. |

| Metal Chelation | Ability to bind metal ions for catalytic or separation applications. |

Future Research Directions and Emerging Paradigms for Dipotassium Methanedisulphonate

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Future research into the synthesis of dipotassium (B57713) methanedisulphonate is anticipated to focus on developing more sustainable and efficient methods, moving beyond traditional synthetic routes. Key areas of exploration will likely include:

Electrochemical Synthesis: Building upon research into the electrochemical synthesis of methanesulfonic acid, future studies could investigate the direct electrochemical synthesis of dipotassium methanedisulphonate. This approach may offer a greener alternative by minimizing the use of harsh reagents and enabling better control over the reaction conditions.

Mechanochemical Synthesis: Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, presents a promising solvent-free or low-solvent route for the synthesis of this compound. researchgate.netnih.govtennessee.edu This solid-state synthesis method can lead to higher yields, reduced waste, and the formation of novel polymorphs with unique properties.

Biomass-Derived Feedstocks: The principles of green chemistry encourage the use of renewable resources. rsc.orgrsc.orgresearchgate.net Future investigations may explore the synthesis of methanedisulphonic acid and its salts from biomass-derived feedstocks, offering a more sustainable production pathway compared to traditional methods that rely on petrochemical sources.

Ionic Liquids as Reaction Media: The use of ionic liquids as solvents or catalysts in the synthesis of this compound could offer advantages such as enhanced reaction rates, improved selectivity, and easier product separation and catalyst recycling.

| Synthetic Methodology | Potential Advantages |

| Electrochemical Synthesis | Greener process, precise control, potential for high purity |

| Mechanochemical Synthesis | Solvent-free, reduced waste, potential for novel polymorphs |

| Biomass-Derived Feedstocks | Sustainable, renewable resource utilization |

| Ionic Liquids | Enhanced reaction rates, improved selectivity, recyclability |

Advanced Computational Design of Methanedisulfonate-Based Functional Materials

Computational modeling and simulation are becoming indispensable tools in materials science for predicting and designing novel materials with tailored properties. For this compound, future computational research will likely focus on:

Predictive Modeling of Physicochemical Properties: Utilizing computational tools like Quantitative Structure–Activity Relationship (QSAR) models to predict various physicochemical properties of this compound and its derivatives. nih.gov This can accelerate the screening of potential applications without the need for extensive experimental work.

Molecular Dynamics Simulations: Molecular dynamics simulations can provide valuable insights into the behavior of the methanedisulphonate anion in solution and at interfaces. nih.govrsc.orgmdpi.commdpi.com Understanding its solvation structure, diffusion characteristics, and interactions with other species is crucial for applications in areas like electrolytes and catalysis.

Density Functional Theory (DFT) Calculations: DFT calculations can be employed to investigate the electronic structure and reactivity of the methanedisulphonate anion. nih.gov This knowledge is fundamental for designing new catalysts and functional materials where the electronic properties of the sulfonate groups play a key role. For instance, DFT can help in understanding the adsorption behavior of the anion on different surfaces, which is relevant for its role in electroplating and as an electrolyte additive.

Investigation of Methanedisulfonate in Complex Chemical Systems and Interfaces

The behavior of this compound in complex chemical environments and at interfaces is a critical area for future research, with potential applications in energy storage and catalysis.

Electrolyte Additive in Batteries: Drawing parallels with the related compound methylene (B1212753) methanedisulfonate, which has been investigated as an electrolyte additive in lithium-ion batteries, future research could explore the role of this compound in enhancing battery performance. nih.gov Its presence at the electrode-electrolyte interface could influence the formation of the solid electrolyte interphase (SEI), impacting battery stability and longevity.

Electrochemical Deposition and Catalysis: The methanedisulphonate anion's ability to interact with metal surfaces makes it a candidate for influencing electrochemical deposition processes. Understanding its interfacial behavior on various electrode materials is crucial for optimizing plating processes and designing novel electrocatalysts.

Interfacial Phenomena and Surface Reactivity: The study of solid-liquid interfaces is fundamental to many chemical processes. ua.es Future work should focus on elucidating the structure and dynamics of the electrical double layer in the presence of methanedisulphonate anions and how this influences surface reactivity and electrochemical processes.

Development of High-Resolution Analytical Techniques for In-Situ Studies

To gain a deeper understanding of the mechanisms underlying the functionality of this compound, the development and application of advanced, high-resolution analytical techniques for in-situ studies are essential.

Operando Spectroscopy: Techniques like operando Raman spectroscopy and in-situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy can provide real-time molecular-level information about the chemical and structural changes occurring at interfaces during electrochemical processes. rug.nlresearchgate.netosti.govnih.govmdpi.comrsc.orgrsc.orgillinois.edunih.govresearchgate.netmdpi.com Applying these techniques to systems containing this compound will be crucial for understanding its role in electroplating and battery electrolytes.

Ion-Selective Electrodes: The development of robust and sensitive ion-selective electrodes for the methanedisulphonate anion would enable real-time monitoring of its concentration in various chemical processes. nih.govmdpi.comnih.govresearchgate.netmdpi.com This would be particularly valuable for process control and optimization in industrial applications.

| Analytical Technique | Information Gained |

| Operando Raman Spectroscopy | Real-time vibrational information of species at interfaces |

| In-situ ATR-FTIR Spectroscopy | Real-time information on chemical bond changes and species formation |

| Ion-Selective Electrodes | Real-time concentration monitoring |

Synergistic Research at the Interface of Inorganic, Organic, and Materials Chemistry

The future of this compound research lies in a synergistic approach that bridges inorganic, organic, and materials chemistry to create novel functional materials.

Metal-Organic Frameworks (MOFs): The methanedisulphonate anion could serve as a ligand or a counter-ion in the synthesis of novel metal-organic frameworks. nih.govillinois.eduresearchgate.netnih.gov The resulting MOFs could exhibit interesting properties for applications in gas storage, separation, and catalysis, leveraging the structural versatility of the methanedisulphonate group.

Mixed-Anion Materials: There is a growing interest in mixed-anion compounds, which can exhibit unique properties not found in their single-anion counterparts. researchgate.netresearchgate.netmixed-anion.jpnih.govwikipedia.org Future research could explore the incorporation of the methanedisulphonate anion alongside other anions in the synthesis of new solid-state materials with tailored electronic, optical, or magnetic properties.

Catalytic Applications: The sulfonate groups in this compound can act as coordination sites for metal ions, suggesting its potential use as a catalyst or catalyst support in various organic reactions. Investigating the catalytic activity of materials incorporating the methanedisulphonate moiety is a promising avenue for future research.

Q & A

Q. What are the established synthesis routes for dipotassium methanedisulphonate, and how can purity be validated?

this compound (CAS 6291-65-2) is synthesized via sulfonation of methane derivatives. A documented method involves reacting dichloromethane (CAS 75-09-2) with sulfonating agents under controlled conditions, followed by neutralization with potassium hydroxide . To ensure high purity, researchers should employ recrystallization in aqueous ethanol and validate purity using techniques like:

- Elemental analysis (to confirm C, H, S, and K content).

- FTIR spectroscopy (to verify sulfonate group absorption bands at 1180–1250 cm⁻¹ and 1030–1080 cm⁻¹).

- NMR spectroscopy (¹³C and ¹H spectra to confirm molecular structure).

- Titrimetric methods for quantifying residual chloride ions from precursors .

Q. How can this compound be characterized for stability under varying pH and temperature conditions?

Stability studies should include:

- Thermogravimetric analysis (TGA) to assess decomposition temperatures.

- pH-dependent solubility tests in buffered solutions (e.g., phosphate buffers from pH 2–12).

- Long-term storage experiments at 4°C, 25°C, and 40°C with periodic sampling for HPLC or ion chromatography to detect degradation byproducts like sulfonic acid derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key safety measures include:

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.

- Emergency procedures : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure.

- Waste disposal : Neutralize with calcium hydroxide before disposal to reduce sulfonate reactivity .

Advanced Research Questions

Q. How can this compound be utilized as a catalyst or intermediate in organic synthesis?

The compound’s sulfonate groups make it a candidate for:

- Acid-catalyzed reactions : Evaluate its efficacy in esterification or condensation reactions compared to traditional acids (e.g., sulfuric acid).

- Coordination chemistry : Study its ability to form complexes with transition metals (e.g., Fe³⁺ or Cu²⁺) via conductivity measurements or X-ray crystallography.

- Synthesis of derivatives : React with methylating agents (e.g., dimethyl sulfate) to produce methanedisulphonic acid methyl esters (CAS 99591-74-9) .

Q. What experimental design considerations are needed to resolve contradictions in reported solubility data for this compound?

Contradictions may arise from differences in:

- Ionic strength : Use standardized buffer systems (e.g., USP phosphate buffers) to control ionic interactions .

- Temperature gradients : Employ isothermal conditions (±0.1°C) during solubility measurements.

- Analytical methods : Cross-validate results using gravimetric analysis, UV-Vis spectroscopy, and ion-selective electrodes .

Q. How can researchers optimize the use of this compound in specialized media formulations (e.g., microbial growth or plant tissue culture)?

Design a factorial experiment to test:

- Concentration gradients (e.g., 0.1–2.0 g·L⁻¹) in combination with nitrogen sources (e.g., ammonium sulfate).

- Synergistic effects with carbon sources (e.g., glucose or corn flour) and growth regulators (e.g., tryptophan), as demonstrated in plant hypocotyl elongation studies .

- Response surface methodology (RSM) to model optimal conditions for biomass yield or metabolite production.

Q. What strategies mitigate interference from this compound in spectroscopic or chromatographic analyses?

- Sample pretreatment : Use solid-phase extraction (SPE) with C18 cartridges to remove sulfonate ions.

- Mobile phase optimization : For HPLC, employ ion-pairing agents (e.g., tetrabutylammonium bromide) to improve peak resolution.

- Blank correction : Run parallel experiments without the compound to identify background signals .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.